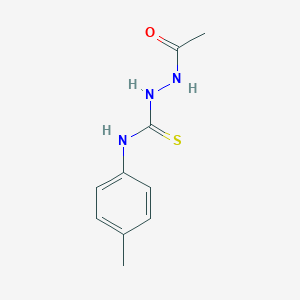

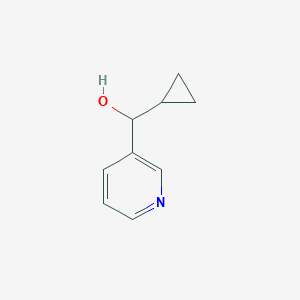

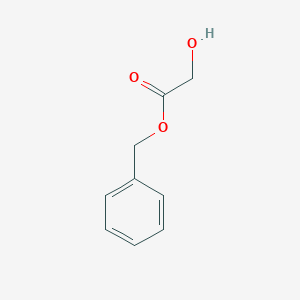

![molecular formula C11H21NO5 B122053 6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸 CAS No. 81505-64-8](/img/structure/B122053.png)

6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Modification of the Swern Oxidation

The study presented in the first paper introduces a modification to the Swern oxidation process by employing 6-(methylsulfinyl)hexanoic acid as a substitute for dimethyl sulfoxide (DMSO). This alternative reagent allows for the conversion of alcohols to aldehydes or ketones with high yield and the advantage of being easily separable and recyclable. The paper also discusses the use of low-temperature NMR spectrometry to examine the intermediates of the Swern process, providing insights into the minimization of unoxidized alcohol during the reaction .

Crystal Structure Analysis

The second paper focuses on the crystal structures of various complexes involving a ligand with a salicylidene fragment. The study reveals the coordination of the copper atom with the ligand in different forms, resulting in structures with distinct coordination polyhedra. The paper also describes the formation of two-dimensional layers and three-dimensional frameworks through hydrogen bonds, which are significant for understanding the molecular interactions within these complexes .

Synthesis and Interconversion of Isomeric Acids

In the third paper, the synthesis and interconversion of isomeric 6-oxo-2,4-heptadienoic acids are explored. These isomers serve as analogues for studying the structural requirements of maleylacetone cis-trans isomerase. The paper discusses the base-catalyzed hydrolysis of esters to yield corresponding acids and suggests a mechanism for isomerization. Additionally, the interaction of these acids with the enzyme and implications for substrate interaction are examined .

Asymmetric Synthesis for Neurodegenerative Disease Agent

The fourth paper describes an asymmetric synthesis of a hexanoic acid derivative, which is a key intermediate for a neurodegenerative disease agent. The synthesis involves an asymmetric hydrogenation reaction catalyzed by a rhodium complex, yielding a chiral acid with high enantiomeric excess. This study is crucial for the development of pharmaceutical agents targeting neurodegenerative diseases .

Reactivity of C-6 Substituted Acids

Finally, the fifth paper investigates the synthesis and reactivity of various 6-substituted (Z)-2-en-4-ynoic acids. The study includes the synthesis of these compounds through coupling reactions and subsequent transformations. It also examines the lactonization process of these acids, which involves the nucleophilic addition of the carboxylate group to the acetylenic carbon. The kinetics of this reaction in different solvents and the potential for electrophilic catalysis by neighboring groups are discussed .

科学研究应用

化学合成和试剂开发

6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸在化学合成和新型试剂开发中发挥着重要作用。例如,它的衍生物6-(甲磺基)己酸被用作Swern氧化反应中二甲基亚砜(DMSO)的替代品。这种替代品提供了一定量易于分离、可回收且无味的亚砜,提高了反应产率并促进了纯化过程。随后的产物6-(甲硫基)己酸可以高效地再氧化为其原始状态,展示了该化合物的多功能性和可持续化学实践的潜力 (Liu & Vederas, 1996)。

DNA测序和分子生物学

在分子生物学中,6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸的衍生物被用作荧光保护基。这些衍生物有助于在化学反应中保护羟基,在温和条件下迅速去除。这一特性在新的DNA测序方法中特别有优势,其中对遗传物质的敏感检测和保护至关重要 (Rasolonjatovo & Sarfati, 1998)。

防腐蚀

该化合物及其衍生物在酸性环境中作为有效的金属腐蚀抑制剂,特别是对于低碳钢。来自赖氨酸(氨基酸)和该化合物的席夫碱表现出显著的抑制效率,保护金属表面免受腐蚀。这种应用在金属寿命和完整性至关重要的行业中至关重要,例如建筑和制造 (Gupta, Verma, Quraishi, & Mukherjee, 2016)。

分析化学

在分析化学中,合成6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸的半抗原用于开发敏感的酶联免疫吸附测定(ELISA)。这些测定在检测和定量复杂混合物中特定分子的存在方面起着关键作用,例如农业样品,展示了该化合物在增强食品安全和环境监测方面的多功能性 (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008)。

环境科学

对6-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]己酸及其类似物的研究有助于我们理解大气化学和环境科学。其衍生物被研究其在大气氧化能力和形成二次有机气溶胶中的作用,这对于理解空气质量和气候变化动态至关重要 (Spaulding, Charles, Tuazon, & Lashley, 2002)。

属性

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFDKSWARKFUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

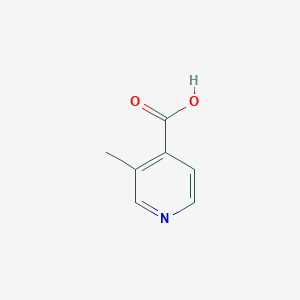

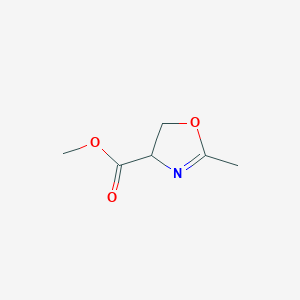

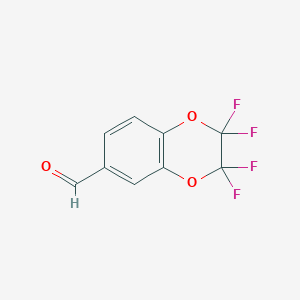

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

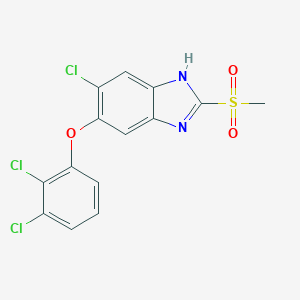

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

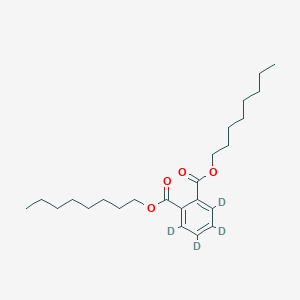

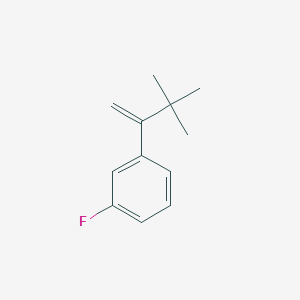

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)